molecular formula C14H19BrO B6145802 2-(3-bromophenyl)-2-cyclohexylethan-1-ol CAS No. 1226330-02-4

2-(3-bromophenyl)-2-cyclohexylethan-1-ol

Cat. No.: B6145802
CAS No.: 1226330-02-4
M. Wt: 283.20 g/mol
InChI Key: WENMKCZEBNPXFK-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-2-cyclohexylethan-1-ol is an organic compound that features a bromophenyl group attached to a cyclohexylethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromophenyl)-2-cyclohexylethan-1-ol can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds . This reaction typically involves the coupling of a bromophenylboronic acid with a cyclohexylethanol derivative in the presence of a palladium catalyst and a base.

Another method involves the Friedel-Crafts acylation followed by reduction. In this approach, 3-bromobenzoyl chloride is reacted with cyclohexane in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the corresponding ketone. This ketone is then reduced to the desired alcohol using a reducing agent like lithium aluminum hydride .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-2-cyclohexylethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products

    Oxidation: Formation of 2-(3-bromophenyl)-2-cyclohexylketone or 2-(3-bromophenyl)-2-cyclohexylcarboxylic acid.

    Reduction: Formation of 2-(phenyl)-2-cyclohexylethan-1-ol.

    Substitution: Formation of 2-(3-substituted phenyl)-2-cyclohexylethan-1-ol derivatives.

Scientific Research Applications

2-(3-Bromophenyl)-2-cyclohexylethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-bromophenyl)-2-cyclohexylethan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromophenyl group can participate in halogen bonding, while the cyclohexylethanol moiety can influence the compound’s lipophilicity and membrane permeability .

Comparison with Similar Compounds

Similar Compounds

    2-(3-Chlorophenyl)-2-cyclohexylethan-1-ol: Similar structure but with a chlorine atom instead of bromine.

    2-(3-Fluorophenyl)-2-cyclohexylethan-1-ol: Similar structure but with a fluorine atom instead of bromine.

    2-(3-Methylphenyl)-2-cyclohexylethan-1-ol: Similar structure but with a methyl group instead of bromine.

Uniqueness

2-(3-Bromophenyl)-2-cyclohexylethan-1-ol is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can influence the compound’s reactivity and biological activity, making it distinct from its chloro, fluoro, and methyl analogs .

Properties

CAS No.

1226330-02-4

Molecular Formula

C14H19BrO

Molecular Weight

283.20 g/mol

IUPAC Name

2-(3-bromophenyl)-2-cyclohexylethanol

InChI

InChI=1S/C14H19BrO/c15-13-8-4-7-12(9-13)14(10-16)11-5-2-1-3-6-11/h4,7-9,11,14,16H,1-3,5-6,10H2

InChI Key

WENMKCZEBNPXFK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(CO)C2=CC(=CC=C2)Br

Purity

95

Origin of Product

United States

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